

Improving the therapeutic window of DA-1241 in combination therapy

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Compound of Interest

Compound Name: DA-1241

Cat. No.: B15605608

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Technical Support Center: DA-1241 Combination Therapy

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **DA-1241** in combination therapy for metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **DA-1241**?

A1: **DA-1241** is a novel G-Protein-Coupled Receptor 119 (GPR119) agonist.^{[1][2][3][4][5]} Activation of GPR119, which is predominantly expressed in pancreatic β -cells and enteroendocrine L-cells, stimulates the release of key gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulintropic polypeptide (GIP), and peptide YY (PYY).^{[1][4][5][6]} These incretin hormones play a crucial role in glucose-dependent insulin secretion, suppression of glucagon release, slowing gastric emptying, and promoting satiety.^[7]

Q2: What are the expected therapeutic effects of **DA-1241** in MASH?

A2: In preclinical and clinical studies, **DA-1241** has demonstrated beneficial effects on liver health. It has been shown to reduce hepatic steatosis (fat accumulation), inflammation, and

fibrosis.[1][4][5][6][8] These effects are thought to be mediated by its ability to improve lipid metabolism, reduce liver inflammation, and potentially through direct actions on liver cells.[1][5]

Q3: Why is **DA-1241** often used in combination therapy?

A3: Combining **DA-1241** with other therapeutic agents can lead to synergistic or additive effects, targeting multiple pathways involved in MASH and T2D. For instance, combination with a DPP-4 inhibitor like sitagliptin or evogliptin prolongs the action of GLP-1 released in response to **DA-1241**. [3][9][10] Combination with a GLP-1 receptor agonist like semaglutide or an FGF21 analogue like efruxifermin can result in enhanced hepatoprotective effects.[1][11]

Q4: What are the known signaling pathways activated by **DA-1241**?

A4: The primary pathway involves GPR119 activation leading to increased intracellular cyclic AMP (cAMP) and subsequent release of incretin hormones.[7] Additionally, **DA-1241** has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of the NF-κB p65 subunit in hepatocytes and macrophages.[2][12] Recent studies also suggest that **DA-1241** can ameliorate hepatic steatosis by upregulating TFEB-mediated autophagy.[13][14]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected GLP-1 secretion in vitro.

- Possible Cause: Cell line integrity and passage number.
 - Recommendation: Ensure the use of a validated enteroendocrine L-cell line (e.g., GLUTag, NCI-H716) at a low passage number. Authenticate cell lines regularly.
- Possible Cause: Suboptimal **DA-1241** concentration or incubation time.
 - Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of **DA-1241** treatment for your specific cell line.
- Possible Cause: Issues with GLP-1 detection assay.
 - Recommendation: Verify the sensitivity and specificity of your GLP-1 ELISA or other detection methods. Include appropriate positive and negative controls. Ensure proper

sample handling to prevent GLP-1 degradation (e.g., use of DPP-4 inhibitors in collection tubes).

Issue 2: High variability in in vivo efficacy studies using MASH models.

- Possible Cause: Inconsistent diet-induced pathology in the animal model.
 - Recommendation: Ensure a standardized diet and feeding duration to induce a consistent MASH phenotype before initiating treatment. Consider performing a baseline liver biopsy to stratify animals into treatment groups with comparable disease severity.[\[15\]](#)
- Possible Cause: Suboptimal drug formulation or route of administration.
 - Recommendation: Confirm the stability and solubility of the **DA-1241** formulation. For oral gavage, ensure accurate dosing and minimize stress to the animals.
- Possible Cause: Inconsistent sample collection and processing.
 - Recommendation: Standardize the timing of blood and tissue collection. Process samples consistently to minimize variability in biomarker measurements.

Issue 3: Unexpected off-target effects or cytotoxicity in vitro.

- Possible Cause: High concentrations of **DA-1241**.
 - Recommendation: Determine the cytotoxic threshold of **DA-1241** in your cell model using a cell viability assay (e.g., MTT, LDH). Use concentrations well below this threshold for functional assays.
- Possible Cause: Contamination of cell cultures.
 - Recommendation: Regularly test cell cultures for mycoplasma and other contaminants. Maintain sterile techniques.

Quantitative Data Summary

Table 1: Preclinical Efficacy of **DA-1241** in Combination Therapy in MASH Mouse Models

Combination Partner	Model	Key Findings	Reference
Semaglutide	MASH Mouse Model	Additive inhibitory effects on fibrogenesis (reduced α -SMA). Further improvement in plasma transaminases and liver cholesterol compared to monotherapy. Marked improvement in NAS (≥ 2 -point improvement in 80% of mice in combination vs. 21% in monotherapy).	[1]
Evogliptin (DPP-4i)	Diet-Induced NASH Mice	Greater reduction in hepatic lipid area (-59.5% vs. -36.7% with DA-1241 alone). More significant decrease in hepatic inflammation (galectin-3-positive area) (-60.0% vs. -37.2% with DA-1241 alone). Synergistic reduction in fibrosis markers (collagen I α 1 and α -SMA). Greater reduction in ALT (-88.9%) and AST (-77.2%).	[3][9]
Efruxifermin (FGF21 analogue)	GAN Diet-Induced MASH Mice	Combination therapy provided greater improvement in	[11][16]

plasma transaminases and liver cholesterol levels. Additive effect on NAFLD activity score improvement (≥2-point improvement in 94% of mice). Enhanced reduction in inflammatory and fibrotic markers.

Table 2: Clinical Efficacy of **DA-1241** in Patients with Presumed MASH (Phase 2a)

Treatment Group	Endpoint	Result	p-value	Reference
DA-1241 100mg	Change in ALT at Week 16	-22.8 U/L	<0.05	[17]
DA-1241 100mg	Change in CAP Score at Week 16	-23.0 dB/m	0.0308	[15] [18]
DA-1241 100mg + Sitagliptin 100mg	Change in CAP Score at Week 16	Significant improvement	0.0452	[15] [18]
DA-1241 100mg + Sitagliptin 100mg	Change in FAST Score at Week 16	Statistically significant reduction	0.0416	[15] [18]
DA-1241 100mg	Change in HbA1c at Week 16	-0.54%	<0.05	[17]
DA-1241 50mg	Normalization of ALT levels	Odds Ratio: 10.500	0.0487	[15] [18]

Experimental Protocols

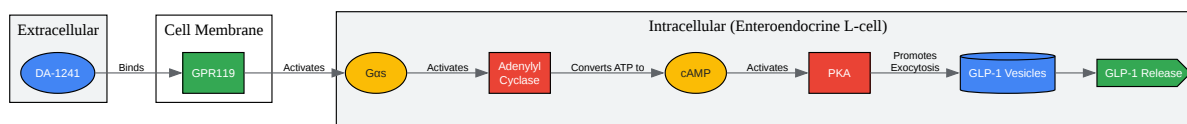
Protocol 1: In Vivo Efficacy of **DA-1241** in a Diet-Induced MASH Mouse Model

- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- MASH Induction: Feed mice a high-fat, high-fructose, and high-cholesterol diet for 16-20 weeks to induce MASH with fibrosis.
- Treatment Groups (n=8-10 per group):
 - Vehicle control (e.g., 0.5% carboxymethyl cellulose).
 - **DA-1241** (e.g., 30-100 mg/kg, daily oral gavage).
 - Combination partner (e.g., semaglutide, sitagliptin) at a clinically relevant dose.
 - **DA-1241** in combination with the partner drug.
- Treatment Duration: 8-12 weeks.
- Efficacy Endpoints:
 - Metabolic Parameters: Monitor body weight, food intake, and perform oral glucose tolerance tests (OGTT).
 - Biochemical Analysis: Collect blood at baseline and termination to measure ALT, AST, triglycerides, and cholesterol.
 - Histopathology: At termination, harvest livers, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis quantification.
 - Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of inflammatory and fibrotic markers (e.g., $Tnf\alpha$, $Col1a1$).

Protocol 2: In Vitro GLP-1 Secretion Assay

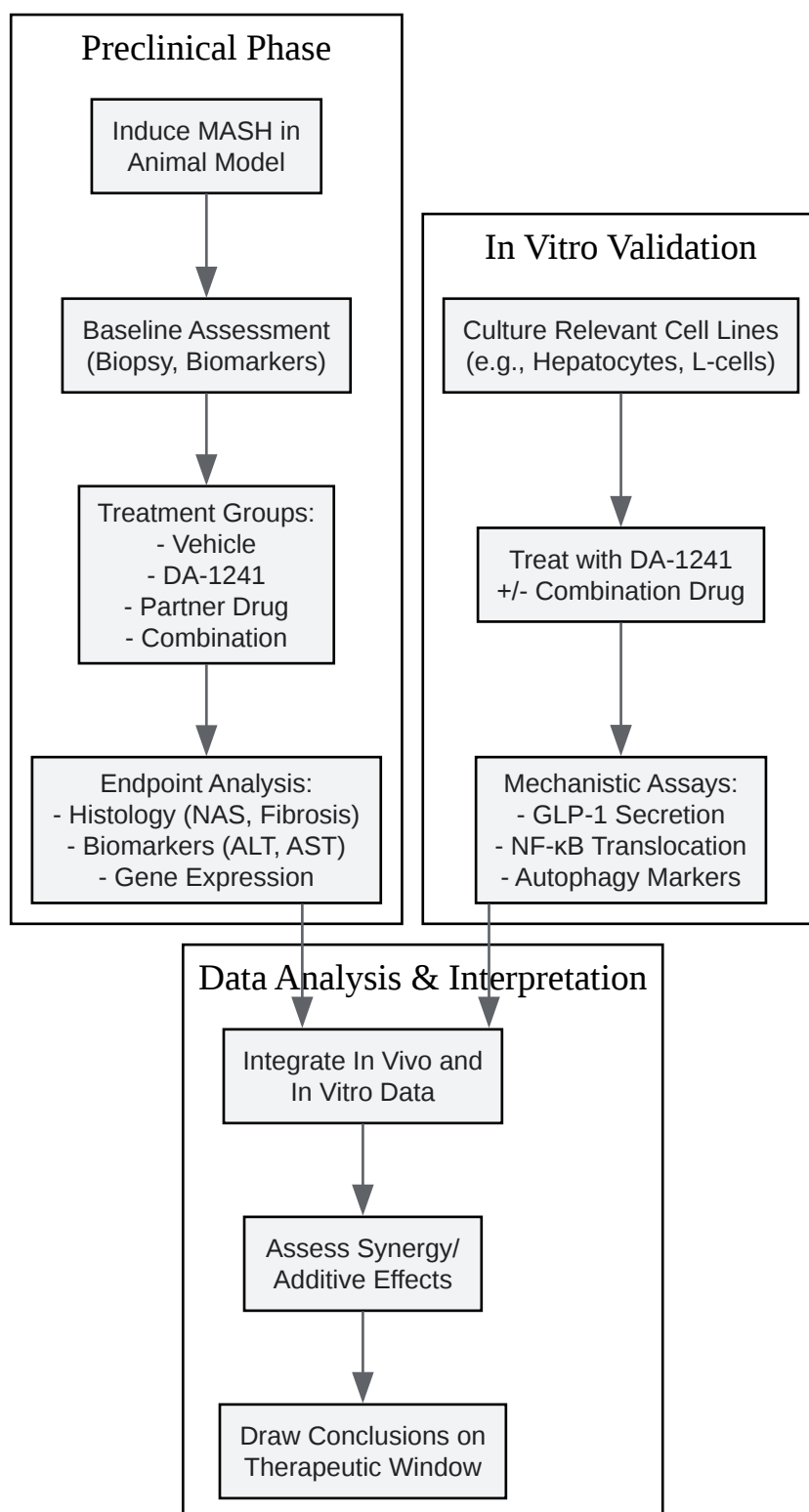
- Cell Culture: Culture GLUTag or NCI-H716 cells in appropriate media until they reach 80-90% confluency in 24-well plates.
- Treatment:
 - Wash cells with a serum-free buffer (e.g., KRB buffer).
 - Pre-incubate in the same buffer for 1-2 hours.
 - Aspirate the buffer and add fresh buffer containing various concentrations of **DA-1241** (e.g., 0.1 nM to 10 μ M) with or without a combination drug. Include a vehicle control.
- Incubation: Incubate for 2 hours at 37°C.
- Sample Collection: Collect the supernatant, add a DPP-4 inhibitor, and store at -80°C until analysis.
- GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Normalization: Lyse the cells and measure total protein content to normalize GLP-1 secretion data.

Visualizations



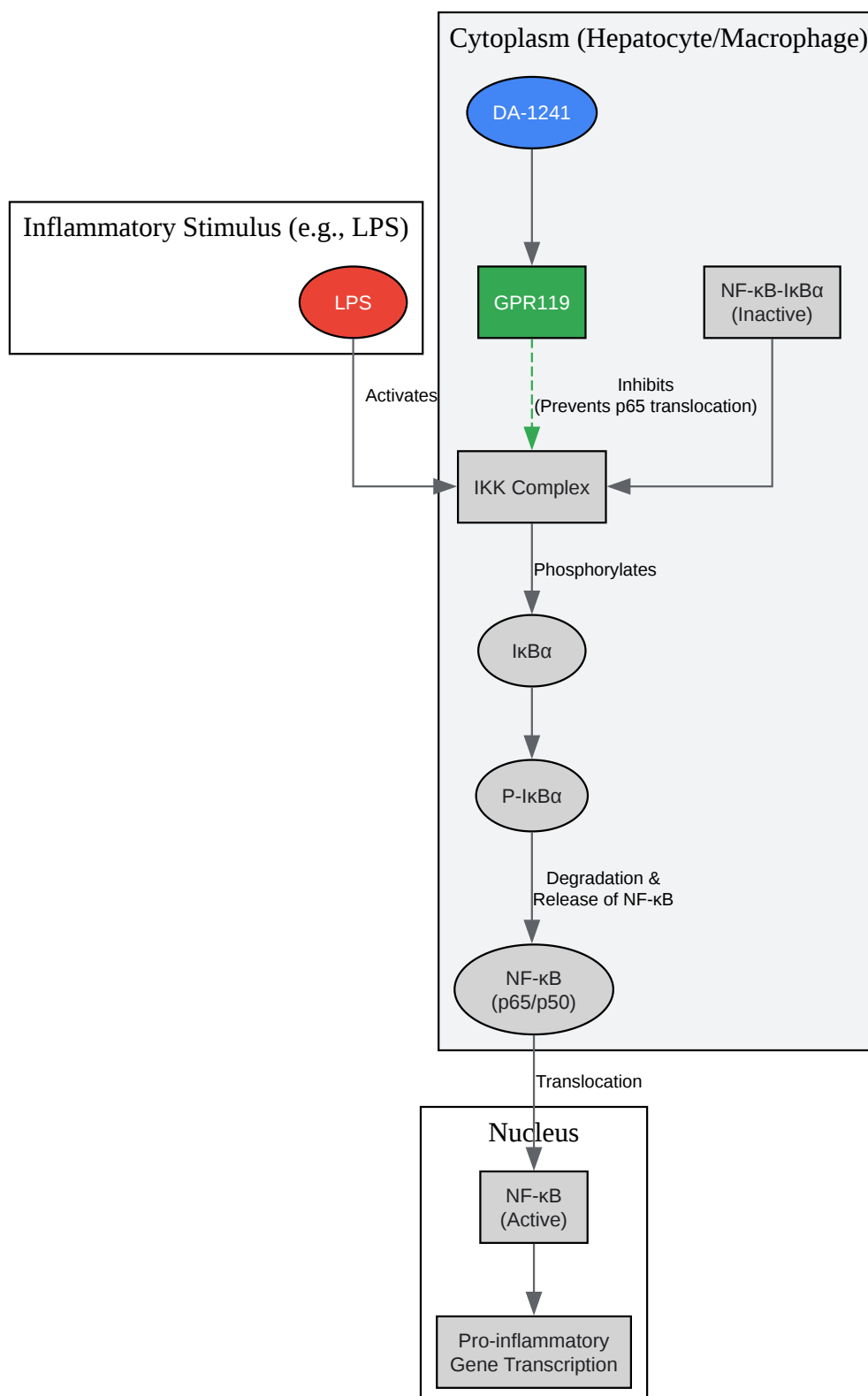
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Caption: **DA-1241** activates the GPR119 signaling pathway in enteroendocrine L-cells, leading to GLP-1 release.



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Caption: Experimental workflow for evaluating **DA-1241** combination therapy.



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